2,2-Dichloro-N,N-dimethylacetamide
Description
Properties
CAS No. |
5468-76-8 |
|---|---|
Molecular Formula |
C4H7Cl2NO |
Molecular Weight |
156.01 g/mol |
IUPAC Name |
2,2-dichloro-N,N-dimethylacetamide |
InChI |
InChI=1S/C4H7Cl2NO/c1-7(2)4(8)3(5)6/h3H,1-2H3 |
InChI Key |
UOMXIKXHYRRODT-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C(Cl)Cl |
Canonical SMILES |
CN(C)C(=O)C(Cl)Cl |
Other CAS No. |
5468-76-8 |
Origin of Product |
United States |
Scientific Research Applications
Solvent in Chemical Reactions
DCMDA is widely used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. It facilitates reactions such as:
- Palladium-Catalyzed Reactions : DCMDA serves as a solvent in palladium(II) acetate-catalyzed arylation reactions, where it aids in the formation of complex organic molecules from simpler precursors .
- Synthesis of Metal Complexes : It is utilized in the synthesis of β-, γ-, and δ-metallo ester intermediates, which can further react with acid chlorides to form keto esters .
| Reaction Type | Catalyst/Conditions | Product |
|---|---|---|
| Palladium-Catalyzed Arylation | Palladium(II) acetate | 5-Phenyl-2-isobutylthiazole |
| Metal Complex Synthesis | Acid Chlorides | γ-, δ-, ε-Keto esters |
Intermediate in Synthesis
DCMDA acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its role includes:
- Synthesis of Pharmaceutical Compounds : DCMDA is involved in the preparation of active pharmaceutical ingredients (APIs) through multi-step synthesis processes.
- Agrochemical Production : It is also used in the formulation of pesticides and herbicides, contributing to the development of effective agricultural chemicals .
Analytical Chemistry
In analytical chemistry, DCMDA has been employed as a solvent for spectroscopic techniques such as:
- Surface-Enhanced Raman Spectroscopy (SERS) : DCMDA has been utilized to enhance the detection sensitivity of small inorganic molecules and ions through SERS techniques .
Case Study 1: Pharmaceutical Applications
A study demonstrated the successful use of DCMDA as a solvent for synthesizing a new class of anti-cancer agents. The compound facilitated the reaction between various substrates under mild conditions, resulting in high yields and purity levels. The research highlighted DCMDA's effectiveness in promoting desired chemical transformations while minimizing side reactions.
Case Study 2: Agrochemical Development
In another study focused on agrochemical development, DCMDA was used to synthesize novel herbicides. The research indicated that using DCMDA improved the solubility and bioavailability of the active ingredients, leading to enhanced efficacy in field trials.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,2-Dichloro-N,N-dimethylacetamide
- CAS Registry Number : 6333-39-7
- Molecular Formula: C₅H₈Cl₂NO
- SMILES : ClC(Cl)C(=O)N(C)C
- Molecular Weight : 184.03 g/mol
Key Properties :
This compound features two chlorine atoms at the α-carbon position and a dimethylamide group. The electron-withdrawing Cl substituents enhance electrophilicity, making it reactive in nucleophilic substitution reactions. Its logP value (estimated ~1.8) suggests moderate lipophilicity, balancing solubility in polar aprotic solvents and cell membrane permeability .
Applications :
Primarily investigated in medicinal chemistry, 2,2-dichloro-N,N-dimethylacetamide derivatives exhibit potent anti-cancer activity. For example, N-(3,5-diiodophenyl)-2,2-dichloroacetamide demonstrated an IC₅₀ of 2.84 µM against A549 lung cancer cells, outperforming sodium dichloroacetate (DCA) by inducing apoptosis via mitochondrial pathway modulation .
Comparison with Structurally Similar Compounds
Structural Analogues: Chlorinated Acetamides
Key Findings :
- Reactivity: The dichloro substitution in 2,2-dichloro-N,N-dimethylacetamide increases electrophilicity compared to non-chlorinated DMAc, enabling covalent interactions with biological targets like enzymes .
- Solubility : DMAc’s polar nature (dipole moment ~3.8 D) makes it ideal for dissolving cellulose and polymers, whereas the dichloro variant’s lipophilicity restricts its use as a solvent .
- Pharmacological Activity : Multi-substituted N-phenyl-2,2-dichloroacetamide analogues (e.g., 3,5-diiodo derivative) show >10-fold higher potency than DCA, attributed to improved target engagement and metabolic stability .
Functional Analogues: Solvents and Polymer Additives
N,N-Dimethylacetamide (DMAc) :
- Role in Industry : Used in PVC hollow fiber membrane fabrication (15–28 wt% solutions) due to high solvation power and thermal stability .
- Cellulose Processing : DMAc/LiCl systems dissolve cellulose via disruption of hydrogen bonds, with water content ≤1% critical for stability .
Contrast with Dichloro Variant :
While DMAc is a cornerstone in material science, 2,2-dichloro-N,N-dimethylacetamide’s applications are niche and biomedically focused. Its chlorine atoms render it unsuitable for solvent roles but advantageous in drug design.
Thermodynamic and Physical Properties
| Property | 2,2-Dichloro-N,N-dimethylacetamide | N,N-Dimethylacetamide (DMAc) | 2-Chloro-N,N-diphenylacetamide |
|---|---|---|---|
| Boiling Point | ~220°C (estimated) | 165°C | >300°C (decomposes) |
| Density (g/cm³) | ~1.25 | 0.937 (25°C) | ~1.18 |
| Viscosity (mPa·s, 25°C) | Not reported | 0.92 | Not reported |
| Dielectric Constant | ~20 (estimated) | 37.8 | ~15 (estimated) |
Preparation Methods
Primary Synthetic Route: Dichloroacetyl Chloride and Dimethylamine Reaction
The most widely documented method involves the reaction of dichloroacetyl chloride with dimethylamine under controlled conditions. This approach is favored for its high yield and scalability.
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Reactants | Dichloroacetyl chloride (1 eq), dimethylamine gas (2 eq) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (maintained via ice bath) |
| Catalyst/Base | Sodium hydroxide (pH adjustment to 7–8) |
| Reaction Time | 20–30 minutes (post-addition stirring) |
| Yield | 92.1% |
| Purity | 99.66% (after drying under reduced pressure) |
Procedure Summary:
- Gas Introduction : Dimethylamine gas (generated from a 40% aqueous solution using NaOH) is bubbled into dichloromethane.
- Controlled Addition : Dichloroacetyl chloride (50.0 g in 50 ml dichloromethane) is added dropwise at 0–5°C.
- Neutralization : The mixture is adjusted to pH 7–8 using acid, followed by layer separation.
- Isolation : The organic layer is dried under reduced pressure to yield 47.85 g of product.
Reaction Mechanism and Byproduct Control
The synthesis proceeds via a nucleophilic acyl substitution mechanism:
- Activation : Dichloroacetyl chloride’s electrophilic carbonyl carbon reacts with dimethylamine’s lone pair on nitrogen.
- Intermediate Formation : A tetrahedral intermediate forms, releasing HCl.
- Product Stabilization : The intermediate collapses, expelling chloride and forming the amide bond.
Process Optimization Insights
Critical Factors Affecting Yield and Purity
- Temperature Control : Maintaining 0–5°C prevents exothermic runaway reactions.
- Solvent Choice : Dichloromethane’s low polarity reduces side reactions while dissolving both reactants.
- Gas Dispersion : Efficient bubbling of dimethylamine ensures uniform reaction kinetics.
Scalability Challenges
- Gas Handling : Large-scale dimethylamine gas generation requires corrosion-resistant equipment.
- Waste Management : Neutralization of HCl byproducts necessitates robust effluent treatment systems.
Alternative Routes (Theoretical Considerations)
While the above method dominates industrial production, other potential routes include:
- Chlorination of N,N-Dimethylacetamide : Direct chlorination using Cl₂ or SOCl₂, though this risks over-chlorination.
- Reductive Amination : Reaction of dichloroacetic acid with dimethylamine using coupling agents (e.g., EDC/HOBt), but this is less cost-effective.
Q & A
Q. What is the standard laboratory synthesis protocol for 2,2-dichloro-N,N-dimethylacetamide (Dichlormid)?
Dichlormid is synthesized via amide formation between dichloroacetyl chloride and diallylamine in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere. The reaction is typically conducted at 0–5°C to control exothermicity, followed by neutralization and purification via fractional distillation or recrystallization. Yield optimization requires precise stoichiometry and anhydrous conditions .
Q. How is Dichlormid applied in herbicide research, and what methods validate its safener activity?
Dichlormid is used as a herbicide safener in pre-emergent treatments to enhance crop tolerance. Efficacy is validated through greenhouse bioassays measuring germination rates, root elongation, and chlorophyll retention in herbicide-exposed crops. Comparative studies with and without Dichlormid quantify reductions in phytotoxicity using ANOVA-based statistical models .
Q. Which analytical techniques are recommended for characterizing Dichlormid’s purity and structure?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity by identifying peaks for dichloroacetamide (δ 4.2–4.5 ppm) and allyl groups (δ 5.1–5.8 ppm).
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies purity (>98%) and detects volatile impurities.
- High-Performance Liquid Chromatography (HPLC): Measures residual solvents (e.g., dichloromethane) using C18 columns and UV detection at 210 nm .
Advanced Research Questions
Q. How can contradictions in reported metabolic pathways of Dichlormid across plant species be resolved?
Conduct species-specific metabolomic profiling using high-resolution mass spectrometry (HRMS) to identify unique metabolites (e.g., glutathione conjugates). Pair with enzyme inhibition assays (e.g., glutathione-S-transferase (GST) inhibitors) to isolate detoxification pathways. Cross-validate findings with transcriptomic data to correlate enzyme expression levels .
Q. What experimental strategies mitigate variability in Dichlormid’s synthesis yields under different catalytic conditions?
Apply Design of Experiments (DoE) to optimize parameters:
- Temperature: 20–40°C (avoids side reactions above 50°C).
- Catalyst: Pyridine or DMAP (0.5–1.5 eq.) to enhance nucleophilicity.
- Solvent polarity: Use aprotic solvents (e.g., THF) to stabilize intermediates. Monitor reaction progress via in-situ FTIR to track carbonyl (1700 cm⁻¹) and amide (1650 cm⁻¹) bands .
Q. How does molecular modeling elucidate Dichlormid’s interactions with herbicide targets and plant enzymes?
Perform molecular docking (AutoDock Vina) using crystal structures of:
- Acetolactate synthase (ALS): Herbicide target; assess competitive binding at the active site.
- Glutathione-S-transferase (GST): Plant detoxification enzyme; identify allosteric modulation sites. Validate predictions with surface plasmon resonance (SPR) to measure binding affinities (KD values) .
Q. What methodological considerations are critical when evaluating Dichlormid’s carcinogenic potential in chronic exposure models?
- Rodent bioassays: OECD Guideline 451-compliant studies with dose ranges (0–500 mg/kg/day) over 24 months.
- Genotoxicity assays: Comet assays to detect DNA strand breaks in liver and kidney tissues.
- Pharmacokinetic modeling: Estimate bioaccumulation using LC-MS/MS plasma concentration curves and compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
